Corynecin IV
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Overview
Description
Corynecins, including Corynecin IV, are antibacterial substances produced by the bacterium Corynebacterium when grown on specific substrates such as n-paraffin mixtures. These substances have been identified as acyl derivatives of d-(−)-threo-l-p-nitrophenyl-2-amino-l,3-propanediol, which is the free base of chloramphenicol (Shirahata et al., 1972). Corynecins are structurally related to chloramphenicol analogs and have been studied for their production methods and chemical properties.
Synthesis Analysis
The synthesis of Corynecin IV, alongside other corynecins, involves the fermentation process using Corynebacterium hydrocarboclastus, which has shown the ability to produce these compounds when grown on various carbon sources including acetate and sucrose (Nakano et al., 1977); (Suzuki et al., 1974). These studies highlight the conditions and media compositions that favor the production of Corynecin I predominantly, but they also provide insights into the broader category of corynecins production.
Molecular Structure Analysis
Although the specific molecular structure analysis of Corynecin IV is not detailed in the available literature, the general structure of corynecins as acyl derivatives of chloramphenicol suggests a complex molecular framework that includes an acyl group variation which distinguishes the different corynecins (Shirahata et al., 1972).
Chemical Reactions and Properties
Corynecins undergo various chemical reactions based on their structural composition. The literature primarily focuses on the fermentation process and optimization for their production but indicates that the acyl group's nature influences their chemical behavior and antibacterial activity. The synthesis pathways involve the incorporation of specific amino acids or ketoacids, suggesting complex biosynthetic pathways (Nakano et al., 1976).
Scientific Research Applications
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Biosynthesis of Corynecins by Corynebacterium hydrocarboclastus
- Summary : Corynecin IV is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines isolated from Corynebacterium hydrocarboclastus . The addition of amino acids, such as threonine, homoserine and methionine, to producing cultures resulted in an increase of the production of Corynecin II .
- Methods : The incorporation of these amino acids and the ketoacid into the propionyl group of Corynecin II was confirmed by the feeding experiments with labeled compounds .
- Results : The origin of the acetyl group of Corynecin I was discussed on the basis of the incorporation experiments with acetate, pyruvate and l-alanine, all labeled with 14 C .
Safety And Hazards
properties
IUPAC Name |
[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQNWQWGITGRM-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corynecin IV |
Citations
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